2-Bromoquinolin-7-amine
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Overview
Description
2-Bromoquinolin-7-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C9H7BrN2 and is characterized by a bromine atom attached to the second position and an amine group attached to the seventh position of the quinoline ring.
Mechanism of Action
Target of Action
Quinoline, a related compound, has been noted for its versatile applications in the fields of industrial and synthetic organic chemistry, and it plays a significant role in medicinal chemistry .
Mode of Action
It’s worth noting that quinoline-based compounds are known for their diverse biological activities, which might suggest a complex interaction with various biological targets .
Biochemical Pathways
Quinoline and its derivatives have been associated with a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Related compounds such as quinolines have been associated with various biological activities, suggesting that 2-bromoquinolin-7-amine may have similar effects .
Action Environment
Such factors can significantly impact the effectiveness of many compounds, including those in the quinoline family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinolin-7-amine can be achieved through various methods. One common approach involves the bromination of quinolin-7-amine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position of the quinoline ring.
Another method involves the cyclization of 2-bromoaniline with suitable reagents to form the quinoline ring. This can be achieved using a combination of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinolin-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), solvents like dimethyl sulfoxide (DMSO), and reaction temperatures ranging from room temperature to reflux conditions.
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and solvents like acetic acid or water.
Reduction: Lithium aluminum hydride (LiAlH4), solvents like ether or tetrahydrofuran (THF), and reaction temperatures typically below room temperature.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of nitroquinoline or nitrosoquinoline derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Bromoquinolin-7-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory agents.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinolin-7-amine: Lacks the bromine atom at the second position, resulting in different reactivity and biological activity.
2-Chloroquinolin-7-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
2-Fluoroquinolin-7-amine: Contains a fluorine atom at the second position, which affects its electronic properties and interactions with biological targets.
Uniqueness
2-Bromoquinolin-7-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its binding affinity to molecular targets in medicinal applications.
Properties
IUPAC Name |
2-bromoquinolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLMYFVVKDMVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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